molecular formula C6H11NOSi B14646859 2-[(Trimethylsilyl)oxy]prop-2-enenitrile CAS No. 54276-53-8

2-[(Trimethylsilyl)oxy]prop-2-enenitrile

Cat. No.: B14646859
CAS No.: 54276-53-8
M. Wt: 141.24 g/mol
InChI Key: SHZPCIDDIIAQKJ-UHFFFAOYSA-N
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Description

2-((trimethylsilyl)oxy)propenenitrile is an organic compound with the molecular formula C6H11NOSi. It is characterized by the presence of a trimethylsilyl group bonded to an oxygen atom, which is further connected to a propenenitrile moiety. This compound is notable for its applications in organic synthesis, particularly as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((trimethylsilyl)oxy)propenenitrile typically involves the reaction of acetyl cyanide with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature, and the product is isolated through distillation .

Industrial Production Methods

Industrial production of 2-((trimethylsilyl)oxy)propenenitrile follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((trimethylsilyl)oxy)propenenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Addition Reactions: The nitrile group can participate in nucleophilic addition reactions, forming various derivatives.

    Hydrolysis: The compound can be hydrolyzed to produce corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halides and bases are commonly used.

    Addition Reactions: Nucleophiles like amines and alcohols are employed.

    Hydrolysis: Acidic or basic conditions facilitate the hydrolysis process.

Major Products Formed

    Substitution Reactions: Products include silyl ethers and other substituted derivatives.

    Addition Reactions: Products include hydroxynitriles and other addition compounds.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

2-((trimethylsilyl)oxy)propenenitrile is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-((trimethylsilyl)oxy)propenenitrile involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions during synthesis. The nitrile group can undergo nucleophilic addition, forming intermediates that participate in further reactions. The pathways involved include nucleophilic substitution and addition mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-trimethylsilyloxyprop-2-enenitrile
  • (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
  • Trimethylsilyl ethers

Uniqueness

2-((trimethylsilyl)oxy)propenenitrile is unique due to its combination of a trimethylsilyl group and a nitrile group, which imparts distinct reactivity and stability. This combination allows it to serve as a versatile intermediate in organic synthesis, offering advantages over similar compounds in terms of reactivity and ease of handling .

Properties

CAS No.

54276-53-8

Molecular Formula

C6H11NOSi

Molecular Weight

141.24 g/mol

IUPAC Name

2-trimethylsilyloxyprop-2-enenitrile

InChI

InChI=1S/C6H11NOSi/c1-6(5-7)8-9(2,3)4/h1H2,2-4H3

InChI Key

SHZPCIDDIIAQKJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)C#N

Origin of Product

United States

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